molecular formula C17H19FN2O2 B12418090 Safinamide-d4

Safinamide-d4

Cat. No.: B12418090
M. Wt: 306.37 g/mol
InChI Key: NEMGRZFTLSKBAP-QBGTZBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of safinamide-d4 involves the incorporation of deuterium atoms into the safinamide molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. One common method involves the use of deuterated methanol to prepare the standard stock solution of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated solvents and reagents is carefully monitored to maintain the deuterium labeling throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Safinamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Safinamide-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of safinamide.

    Biology: Helps in studying the biological interactions and effects of safinamide at the molecular level.

    Medicine: Used in the development of new therapeutic strategies for Parkinson’s disease and other neurological disorders.

    Industry: Employed in the production of more stable and effective pharmaceutical formulations

Mechanism of Action

Safinamide-d4 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Safinamide-d4

This compound stands out due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Additionally, its combination of MAO-B inhibition, sodium and calcium channel blockade, and glutamate release inhibition provides a unique therapeutic profile .

Properties

Molecular Formula

C17H19FN2O2

Molecular Weight

306.37 g/mol

IUPAC Name

(2S)-2,3,3,3-tetradeuterio-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide

InChI

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1/i1D3,12D

InChI Key

NEMGRZFTLSKBAP-QBGTZBHMSA-N

Isomeric SMILES

[2H][C@@](C(=O)N)(C([2H])([2H])[2H])NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F

Origin of Product

United States

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